Product packaging for 2,4,5-T-butometyl(Cat. No.:CAS No. 7173-98-0)

2,4,5-T-butometyl

Cat. No.: B12671159
CAS No.: 7173-98-0
M. Wt: 369.7 g/mol
InChI Key: HDVSGSCCJZSVQP-UHFFFAOYSA-N
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Description

Contextualization as a Synthetic Auxin Herbicide Derivative

2,4,5-T-butometyl is classified as a synthetic auxin herbicide. ontosight.ai Synthetic auxins are man-made compounds that mimic the effects of natural plant growth hormones called auxins, such as indole-3-acetic acid (IAA). ontosight.ainih.gov At herbicidal concentrations, these synthetic compounds disrupt normal plant growth processes, leading to uncontrolled, unsustainable growth and ultimately, the death of susceptible plants, particularly broadleaf species. ontosight.aicoresta.org The mechanism of action involves inducing rapid cell division and elongation, which results in tissue damage and metabolic disruption. ontosight.ai

Historical Development and Initial Agricultural/Forestry Applications of Phenoxyacetic Acid Herbicides (e.g., 2,4,5-T)

The development of phenoxyacetic acid herbicides marked a transformative period in agriculture, often referred to as the "chemical era" of weed control. healthandenvironment.org The herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) were discovered in the early 1940s. ontosight.ainih.gov These compounds were among the first selective herbicides, capable of controlling broadleaf weeds without significantly harming grass crops like cereals and corn. epa.gov

Introduced commercially in the mid-1940s, 2,4,5-T saw widespread use in various sectors. ontosight.aipic.int In agriculture, it was employed to manage weeds in pasturelands and some crops. nih.gov Forestry applications were also significant, where 2,4,5-T was used to control unwanted woody plants and undergrowth, particularly in conifer forests. nih.govchemicalbook.com Its effectiveness and affordability contributed to its popularity for managing vegetation along rights-of-way for railways, power lines, and highways. nih.govchemicalbook.com

Structural Relationship to 2,4,5-Trichlorophenoxyacetic Acid and other Ester Analogs

This compound is a derivative of its parent compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ontosight.ai The core structure of these compounds is a phenoxyacetic acid molecule, which consists of a phenol (B47542) group linked to an acetic acid moiety through an ether bond. In the case of 2,4,5-T, the phenol ring is substituted with three chlorine atoms at the 2, 4, and 5 positions.

This compound is an ester of 2,4,5-T. Esters of phenoxy herbicides are formed by the reaction of the carboxylic acid group of the parent acid (like 2,4,5-T) with an alcohol. nih.gov In the case of this compound, the alcohol is 1-butoxy-2-propanol. This esterification changes the physicochemical properties of the herbicide, such as its solubility and volatility. coresta.org Ester formulations are generally less soluble in water but more soluble in oils, which can enhance their penetration through the waxy cuticle of plant leaves. coresta.orgpic.int Once absorbed by the plant, the ester is typically hydrolyzed back to the active parent acid. healthandenvironment.org

Below is a table comparing the chemical identity of 2,4,5-T and some of its ester analogs.

Compound NameIUPAC NameCAS Registry NumberMolecular Formula
2,4,5-T (2,4,5-Trichlorophenoxy)acetic acid93-76-5C₈H₅Cl₃O₃
This compound rac-(2R)-1-butoxypropan-2-yl (2,4,5-trichlorophenoxy)acetate7173-98-0C₁₅H₁₉Cl₃O₄
2,4,5-T, n-Butyl ester butyl 2-(2,4,5-trichlorophenoxy)acetate93-79-8C₁₂H₁₃Cl₃O₃
2,4,5-T, Isooctyl ester 6-methylheptyl 2-(2,4,5-trichlorophenoxy)acetate25168-15-4C₁₆H₂₁Cl₃O₃
2,4,5-T, Butoxyethanol ester 2-butoxyethyl (2,4,5-trichlorophenoxy)acetateNot readily availableC₁₄H₁₇Cl₃O₄

Overview of Research Trajectories for this compound and Related Compounds

Specific research focused solely on this compound is limited in publicly available scientific literature. However, a broader body of research exists for the parent compound, 2,4,5-T, and its various ester forms, which provides context for understanding the potential behavior and effects of this compound.

Early research on 2,4,5-T and its esters primarily focused on their efficacy as herbicides for broadleaf weed and brush control. nih.govchemicalbook.com Studies investigated optimal application methods and their effectiveness in different agricultural and forestry settings. chemicalbook.com

A significant portion of the research on 2,4,5-T has been driven by the presence of a highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is formed as a byproduct during the manufacturing process of 2,4,5-trichlorophenol (B144370), a precursor to 2,4,5-T. pic.int Much of the later research on 2,4,5-T has been intertwined with the study of TCDD.

The environmental fate of 2,4,5-T and its esters has also been a key area of investigation. Studies have examined their persistence in soil and water, as well as their potential for bioaccumulation. healthandenvironment.orgoregonstate.eduoregonstate.edu Research indicates that 2,4,5-T is moderately persistent in soil, with its degradation being influenced by microbial activity and climatic conditions. oregonstate.edu Ester forms of 2,4,5-T are generally considered to be rapidly hydrolyzed to the parent acid in the environment. healthandenvironment.org

The following table summarizes some of the physicochemical properties of 2,4,5-T and related ester compounds, which are important for understanding their environmental behavior.

CompoundMolecular Weight ( g/mol )Water SolubilityPhysical Form
2,4,5-T 255.49Sparingly soluble (150 mg/L) pic.intColorless to tan crystalline solid chemicalbook.com
2,4,5-T, n-Butyl ester 311.6Insoluble in water; soluble in oils nih.govClear colorless liquid or white solid nih.gov
2,4,5-T, Isooctyl ester 367.7Soluble in oils nih.govWhite solid or brown to dark brown liquid nih.gov
2,4,5-T, Butoxyethanol ester 355.6Insoluble in water; soluble in oils nih.govVarious colored solids nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19Cl3O4 B12671159 2,4,5-T-butometyl CAS No. 7173-98-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7173-98-0

Molecular Formula

C15H19Cl3O4

Molecular Weight

369.7 g/mol

IUPAC Name

1-butoxypropan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C15H19Cl3O4/c1-3-4-5-20-8-10(2)22-15(19)9-21-14-7-12(17)11(16)6-13(14)18/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

HDVSGSCCJZSVQP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Studies

Methodologies for the Esterification of Phenoxyacetic Acids relevant to Butometyl Formation

The formation of 2,4,5-T-butometyl from its parent acid, 2,4,5-T, is achieved through esterification. This class of reactions, converting a carboxylic acid and an alcohol into an ester and water, is a fundamental transformation in organic chemistry. jocpr.comiajpr.com For phenoxyacetic acids, several methodologies have been developed.

The most common industrial method is a variation of the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.com The reaction is reversible, and to achieve high yields, water is typically removed as it is formed. Other reagents and catalysts can also be employed to facilitate the reaction, particularly in laboratory settings. These include the use of activating agents like phosphonitrilic chloride or dicyclohexylcarbodiimide (B1669883) (DCC), and various solid acid catalysts like metal cation-exchanged montmorillonite (B579905) clays, which offer advantages in terms of ease of separation and potential for greener processes. jocpr.comnih.govnih.gov

Table 1: Selected Catalysts and Reagents for Esterification | Catalyst/Reagent | Description | Reference | | :--- | :--- | :--- | | Sulfuric Acid (H₂SO₄) | A strong mineral acid, commonly used as a catalyst in Fischer-Speier esterification. iajpr.com | | Phosphonitrilic Chloride (PNT) | A crystalline compound used as an activating agent for the carboxylic acid group. jocpr.com | | Dicyclohexylcarbodiimide (DCC) | A coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid. nih.gov | | Metal-exchanged Montmorillonite | A type of nanoclay that can be used as a solid acid catalyst, offering potential for easier recovery and reuse. nih.gov |

Precursor Chemistry and Reaction Pathways in Industrial Production

The industrial production of 2,4,5-T esters, including butometyl, follows a well-established pathway. The synthesis begins with the production of the key intermediate, 2,4,5-trichlorophenol (B144370) (TCP). epa.gov

Synthesis of 2,4,5-Trichlorophenol (TCP): The process starts with 1,2,4,5-tetrachlorobenzene (B31791). This precursor is subjected to alkaline hydrolysis, typically using sodium hydroxide (B78521) (NaOH) in a solvent like methanol (B129727) or a glycol under heat and pressure. epa.gov This reaction substitutes one chlorine atom with a hydroxyl group to form the sodium salt of 2,4,5-trichlorophenol (sodium 2,4,5-trichlorophenoxide). healthandenvironment.org

Synthesis of 2,4,5-T Acid: The sodium 2,4,5-trichlorophenoxide is then reacted with chloroacetic acid or its sodium salt (sodium chloroacetate). wikipedia.org This condensation reaction forms the sodium salt of 2,4,5-trichlorophenoxyacetic acid. Subsequent acidification yields the free acid, 2,4,5-T. epa.gov

Esterification to this compound: The final step is the esterification of 2,4,5-T with the corresponding alcohol, in this case, 2-butoxy-1-methylethanol, to produce this compound. nih.govnih.govbcpcpesticidecompendium.org

Table 2: Industrial Production Pathway for this compound

Step Reactants Product
1 1,2,4,5-Tetrachlorobenzene, Sodium Hydroxide Sodium 2,4,5-trichlorophenoxide
2 Sodium 2,4,5-trichlorophenoxide, Sodium Chloroacetate Sodium 2,4,5-trichlorophenoxyacetate
3 Sodium 2,4,5-trichlorophenoxyacetate, Acid 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

| 4 | 2,4,5-T, 2-Butoxy-1-methylethanol | this compound |

Formation of Contaminants in Synthesis: Focus on Dioxin (TCDD) as an Environmental Concern

The synthesis of 2,4,5-T and its derivatives is notoriously associated with the formation of a highly toxic and environmentally persistent contaminant: 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). healthandenvironment.orgwikipedia.org This impurity is not intentionally produced but arises as an unwanted byproduct during the synthesis of the 2,4,5-trichlorophenol precursor. wikipedia.orgwikipedia.org

The formation of TCDD occurs during the high-temperature, alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene to produce 2,4,5-trichlorophenol. healthandenvironment.org The mechanism involves the intermolecular condensation of two molecules of the sodium 2,4,5-trichlorophenoxide intermediate. researchgate.netresearchgate.net

The primary reaction to form TCP is exothermic, and if the reaction temperature is not strictly controlled and allowed to rise too high (e.g., above 160°C), a side reaction is initiated. epa.govwikipedia.org This side reaction involves the dimerization of the trichlorophenoxide, leading to the formation of the stable TCDD molecule. researchgate.net Kinetic models support that the formation mechanism is a second-order reaction with respect to the 2,4,5-trichlorophenol concentration, highlighting the critical importance of temperature management. researchgate.net

Due to the mechanism of its formation, virtually all technical grade 2,4,5-T and its esters are contaminated with TCDD to some degree. healthandenvironment.orgpic.int The concentration of this impurity has varied significantly over time, reflecting changes in manufacturing process control.

Historical Production: In early production facilities, where temperature control was less precise, TCDD levels could be very high. Individual batches from the 1950s and 1960s were later found to contain as much as 60 parts per million (ppm) of TCDD. wikipedia.orggezondheidsraad.nl

Modern Production: With a better understanding of the formation mechanism, manufacturers implemented stricter controls. Modern production methods can limit TCDD contamination to much lower levels, typically below 0.05 ppm, and in some cases, as low as 0.01 ppm or less. pic.int

Table 3: TCDD Contamination Levels in 2,4,5-T Production

Production Era Typical TCDD Level Reference
1950s - 1970s Up to 60 ppm (60,000 ppb) wikipedia.org
Modern Standards < 0.05 ppm (50 ppb) pic.int

| Advanced Methods | < 0.01 ppm (10 ppb) | pic.int |

The analytical challenge lies in detecting and quantifying these extremely low, yet toxicologically significant, levels of TCDD within a complex mixture of the primary product and other minor impurities. This requires highly sophisticated and sensitive analytical techniques, such as multicolumn high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS), to achieve the necessary low limits of detection in the parts-per-billion (ppb) range. nih.govmdpi.com

Advanced Synthetic Approaches to Minimize Contaminant Formation

The primary advanced approach to minimizing TCDD formation is not a change in the fundamental reaction pathway but rather the implementation of rigorous process controls. The key to producing 2,4,5-T with low dioxin content is the strict control of the reaction temperature during the hydrolysis of 1,2,4,5-tetrachlorobenzene. wikipedia.org

By maintaining the temperature below the threshold where the dimerization reaction becomes significant, the formation of TCDD can be effectively suppressed. epa.govwikipedia.org This requires robust reactor design and cooling systems to manage the exothermic nature of the primary reaction. epa.gov

Alternative synthetic routes for 2,4,5-T have been explored in research settings to circumvent the problematic hydrolysis step entirely. One such method involves converting isomers of hexachlorocyclohexane (B11772) into 1,2,4-trichlorobenzene, followed by a series of steps to produce 2,5-dichlorophenol (B122974), which is then condensed with chloroacetic acid and subsequently chlorinated to yield 2,4,5-T. researchgate.net While such methods demonstrate potential for avoiding TCDD formation, the optimization of temperature control in the traditional pathway remains the most established industrial method for producing low-contaminant material.

Environmental Behavior and Transformation Pathways

Transport and Distribution Dynamics in Environmental Compartments

The movement and partitioning of 2,4,5-T-butometyl across air, water, and soil are dictated by its physicochemical properties and prevailing environmental conditions.

Following application, esters of 2,4,5-T, including this compound, can enter the atmosphere. nih.gov As a relatively low-volatility ester, its potential to vaporize is less than that of high-volatility esters, particularly at temperatures below 95°F. nih.gov However, at higher temperatures, vapors can form and contribute to atmospheric transport. nih.gov Exposure can occur through the inhalation of aerosolized fine droplets during spray application. healthandenvironment.orgpic.int

Once in the atmosphere, the compound can be transported via air currents. Deposition back to terrestrial and aquatic surfaces occurs through both wet deposition (in rain or snow) and dry deposition of aerosol particles. Ambient air monitoring in agricultural areas in the USA has detected 2,4,5-T levels, indicating that atmospheric transport is a relevant pathway for environmental distribution. pic.int The chemistry of 2,4,5-T and its contaminant TCDD suggests that photodegradation in the atmosphere can be rapid, and the large dilution potential of the atmosphere serves as a safeguard against high concentrations. oregonstate.edu

The distribution of this compound in aquatic environments is primarily controlled by its low water solubility. Esters of 2,4,5-T are generally insoluble in water. healthandenvironment.orgpic.int This characteristic limits their direct mobility in aqueous systems. However, the ester can undergo hydrolysis to form the parent acid, 2,4,5-T, which is sparingly soluble in water. healthandenvironment.orgpic.int

The mobility of the resulting 2,4,5-T acid is a key factor in its hydrological distribution. While it can be transported in water, its persistence is often short-lived as it tends to be absorbed by clay particles or aquatic biota within a few days. healthandenvironment.org Studies on forest ecosystems have shown that aerial application of 2,4,5-T can lead to low-level, short-term stream contamination, primarily from direct application to water. oregonstate.edu Concentrations in streams have been observed to rarely exceed 0.1 parts per million (ppm) and decrease rapidly with downstream dilution. oregonstate.edu Furthermore, heavy rainfall months after application did not lead to detectable concentrations in streams, suggesting that significant subsequent movement into water bodies is limited. oregonstate.edu

The behavior of this compound in soil is initially influenced by its ester form and subsequently by the properties of its hydrolysis product, 2,4,5-T. The parent acid, 2,4,5-T, is considered moderately mobile in both sandy and clay soils. healthandenvironment.org Its movement is significantly restricted by adsorption to soil particles and forest floor material. oregonstate.edu Research has shown that forest floor material can adsorb approximately 60% of the 2,4,5-T in a solution. oregonstate.edu

Residue of 2,4,5-T in a Forest Environment After Application of 2.24 kg/ha oregonstate.edu
Time After Application (Months)Vegetation (mg/kg)Forest Floor (mg/m²)Soil, 0-15 cm (mg/kg)
052.435.70.01
14.1440.60.02
30.3313.10.08
60.233.920.02
120.211.73&lt;0.01
24&lt;0.020.68&lt;0.01

Degradation Kinetics and Mechanisms in Abiotic Environments

Abiotic degradation processes, including hydrolysis and phototransformation, are critical in determining the environmental persistence of this compound.

A primary and rapid transformation pathway for this compound in the environment is hydrolytic cleavage of the ester bond. Esters of 2,4,5-T are reported to hydrolyze, typically within a few days, to form the parent 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the corresponding alcohol, in this case, 2-butoxyethanol. healthandenvironment.org This process can occur in both water and soil environments and is a crucial step that precedes the further degradation of the 2,4,5-T molecule. The parent 2,4,5-T acid is stable in aqueous solutions at a pH range of 5 to 9. pic.int The half-life of 2,4,5-T in soil is estimated to be between 21 and 24 days. healthandenvironment.org

The major products identified from this process result from the substitution of a chlorine atom at the 2-, 4-, or 5-position with a hydroxyl group, as well as hydroxylation of the benzene (B151609) ring at the 3- and 6-positions. nih.gov The disappearance of TCDD, a contaminant often found with 2,4,5-T, has been observed to be rapid on vegetation exposed to sunlight, with a reported half-life of one to two hours. oregonstate.edu On soil, the half-life of TCDD exposed to sunlight was estimated to be around 50 hours. oregonstate.edu

Environmental Half-Life Data for 2,4,5-T and Related Compound
CompoundCompartmentHalf-LifeSource
2,4,5-TSoil21-24 days healthandenvironment.org
2,4,5-TGrass8-17 days healthandenvironment.org
TCDD (contaminant)Vegetation (in sunlight)1-2 hours oregonstate.edu
TCDD (contaminant)Soil (in sunlight)~50 hours oregonstate.edu

Chemical Oxidation and Reduction Processes in Environmental Matrices

In the environment, 2,4,5-T can be degraded through several abiotic chemical processes, with photodegradation being a primary pathway. When in aqueous solutions, 2,4,5-T is subject to photolysis, a process driven by ultraviolet (UV) radiation from sunlight. nih.govacs.org This process involves the cleavage of the ether bond and the replacement of chlorine atoms on the aromatic ring with hydroxyl groups. acs.org

Key chemical transformation products identified from the photodegradation of 2,4,5-T in water include:

2,4,5-trichlorophenol (B144370) (a major product resulting from ether bond cleavage) acs.org

2-hydroxy-4,5-dichlorophenoxyacetic acid acs.org

4,6-dichlororesorcinol (B44097) acs.org

4-chlororesorcinol (B43231) acs.org

2,5-dichlorophenol (B122974) acs.org

The primary photochemical step involves both photoionization, which creates a hydrated electron-radical cation pair, and the heterolytic cleavage of a carbon-chlorine bond. nih.gov While 2,4,5-T is stable in aqueous solutions at a pH range of 5 to 9, its esters are typically hydrolyzed within a few days, converting to the 2,4,5-T acid form. healthandenvironment.orgpic.int In soil, 2,4,5-T can be degraded chemically or biologically. healthandenvironment.org It is moderately mobile in both sandy and clay soils and has a reported half-life in soil ranging from 21 to 24 days. healthandenvironment.org

Biotransformation and Biodegradation Pathways in Natural Systems

The biodegradation of 2,4,5-T is a critical process for its removal from the environment. Both bacteria and fungi have been shown to degrade this herbicide, utilizing it as a source of carbon and energy under certain conditions. nih.gov The persistence of 2,4,5-T in soil can vary from several weeks to many months, depending on environmental conditions that favor microbial activity. regenesis.com One of the initial degradation products is often 2,4,5-trichlorophenol, which is considered more readily metabolized by microorganisms than the parent 2,4,5-T molecule. regenesis.comoregonstate.edu

Microbial Degradation in Soil and Aquatic Environments

Microbial communities in soil and aquatic sediments play a significant role in the breakdown of 2,4,5-T. Studies have shown that bacterial communities isolated from herbicide-polluted soils can completely degrade 2,4,5-T within a short period, such as five days of cultivation. nih.gov The efficiency and pathway of degradation are highly dependent on the specific microorganisms present and the availability of other organic compounds that can serve as electron donors. nih.gov

Under aerobic conditions, microorganisms utilize oxygen to break down 2,4,5-T. This process often involves enzymatic reactions that cleave the side chain from the aromatic ring and subsequently dechlorinate and open the ring. One possible pathway involves the production of 3,5-dichlorocatechol (B76880) through cometabolism, which can then be further degraded by bacteria such as Pseudomonas species. wikipedia.org Aerobic degradation in soil has been observed to be relatively rapid, with one study noting an 87% degradation of 2,4,5-T within two months in a forest floor environment. oregonstate.edu

In the absence of oxygen, such as in saturated soils and aquatic sediments, anaerobic microorganisms can degrade 2,4,5-T. This process often occurs through reductive dechlorination, where chlorine atoms are removed from the aromatic ring. Enrichment cultures from freshwater sediments have demonstrated the ability to completely degrade 2,4,5-T. nih.gov

One observed anaerobic pathway involves the initial cleavage of the ether bond to form 2,4,5-trichlorophenol, which is then stoichiometrically dechlorinated to 3-chlorophenol. nih.gov Another pathway shows the dechlorination of 2,4,5-T to 2,5-dichlorophenoxyacetic acid (2,5-D), which is then further degraded to products like 3,4-dichlorophenol (B42033) and 2,5-dichlorophenol. nih.gov The presence of co-substrates like butyrate (B1204436) can be essential for these degradation steps to occur. nih.gov

Specific bacteria have been identified for their remarkable ability to degrade chlorinated aromatic compounds. While much of the foundational research on Burkholderia cepacia AC1100 (now reclassified as Ralstonia eutropha JMP134) has focused on its degradation of 2,4-D, the enzymatic machinery involved is also relevant to the breakdown of other chlorophenoxy herbicides. These bacteria possess specific oxygenase enzymes that initiate the cleavage of the aromatic ring, a critical step in the complete mineralization of the compound. The degradation pathways are often encoded on plasmids, which can be transferred between bacteria, facilitating the adaptation of microbial communities to contaminated environments.

Fungal Degradation Contributions and Enzymatic Activity (e.g., Laccases, Cytochromes P450-type)

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including 2,4,5-T. nih.gov These fungi secrete powerful, non-specific extracellular enzymes that can break down complex molecules.

Several fungal species have been shown to degrade 2,4,5-T, including strains of Rigidoporus, Fusarium, and Verticillium. nih.gov The rate of degradation can vary significantly between different fungal species. For instance, the degradation of 2,4,5-T is generally slower than that of 2,4-D, which is attributed to the presence of an additional chlorine atom on the aromatic ring of 2,4,5-T. nih.gov

Key enzymes involved in the fungal degradation of 2,4,5-T include:

Laccases: These extracellular enzymes have been strongly implicated in the degradation of 2,4,5-T by the white-rot fungus Rigidoporus sp. FMD21. A positive correlation was found between the laccase activity of this fungus and the rate of herbicide degradation. nih.gov

Cytochromes P450-type (CYPs): These are intracellular enzymes that also play a role in the breakdown of 2,4,5-T. Studies using CYP inhibitors have confirmed that Rigidoporus sp. FMD21 partially relies on these enzymes for herbicide degradation. nih.gov

Interestingly, other fungi, such as certain species of Fusarium and Verticillium, can also degrade 2,4,5-T but exhibit very low laccase activity, suggesting they utilize different, yet-to-be-identified enzymatic pathways for the breakdown of this herbicide. nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The environmental transformation of 2,4,5-T and its esters, such as the butoxyethyl ester, proceeds through several key pathways, primarily driven by microbial activity. The initial step for esters of 2,4,5-T is typically the hydrolysis of the ester bond, releasing the 2,4,5-T acid. healthandenvironment.org This acid then undergoes further degradation.

One primary degradation product identified in multiple studies is 2,4,5-trichlorophenol . who.intepa.govnih.gov This metabolite is formed through the cleavage of the acetic acid side chain from the parent compound.

Further microbial degradation of 2,4,5-T can lead to a series of intermediate compounds. In aerobic conditions, bacteria such as Burkholderia cepacia AC1100 metabolize 2,4,5-T, leading to the formation of several metabolites. ethz.ch The degradation pathway can include the following compounds:

Glyoxylate

2,5-Dichlorohydroquinone

5-Chloro-1,2,4-trihydroxybenzene

2-Hydroxy-1,4-benzoquinone

1,2,4-Benzenetriol

Maleylacetate ethz.ch

Under anaerobic conditions, the degradation pathway involves different intermediates. A study of a sediment-derived microbial consortium identified the following transformation products:

3,4-dichlorophenol

2,5-dichlorophenol

3-chlorophenol

Phenol (B47542) researchgate.net

Additionally, cometabolism of 2,4,5-T may result in the production of 3,5-dichlorocatechol . wikipedia.org The ultimate fate of these intermediate metabolites is further degradation, eventually leading to mineralization.

Persistence and Half-Life Determination in Various Environmental Media

The persistence of 2,4,5-T and its derivatives in the environment is not uniform and is typically measured by its half-life, which varies significantly depending on the specific medium (soil, water, or vegetation) and prevailing environmental conditions.

Esters of 2,4,5-T, such as the butoxyethyl ester, are generally not persistent in water, as they tend to hydrolyze into the parent acid within a few days. healthandenvironment.orgpic.int The persistence of the resulting 2,4,5-T acid is then subject to further degradation processes.

In soil, the half-life of 2,4,5-T is influenced by factors like climatic conditions and the presence of soil microorganisms. oregonstate.edu Reported half-life values in soil range from a few weeks to several months. oregonstate.eduregenesis.com Specific studies have determined the degradation half-life in soil to be between 12 and 59 days. who.int Another source specifies a half-life in soils of 21 to 24 days. healthandenvironment.orgpic.int The process of biological detoxification can be complete within a few weeks under favorable conditions but may extend up to nine months. oregonstate.edu

On vegetation, such as grass and forage, the half-life is generally shorter. The half-life of 2,4,5-T on grass has been reported to be between 8 and 17 days. healthandenvironment.orgpic.int Studies on forage have shown a similar range, with the time required for half of the residue to disappear being 1.6 to 2.6 weeks (approximately 11 to 18 days). oregonstate.edu This dissipation is accelerated by rainfall and also occurs through plant metabolism and growth dilution. oregonstate.edu

In aquatic environments, the persistence is also variable. While esters hydrolyze relatively quickly, the resulting 2,4,5-T acid can be degraded by sunlight. The photolytic half-life of 2,4,5-T in near-surface waters has been calculated to be 15 days. who.int

The following table summarizes the reported half-life data for 2,4,5-T in different environmental media.

Environmental MediumReported Half-LifeReference(s)
Soil12 - 59 days who.int
Soil21 - 24 days healthandenvironment.orgpic.int
SoilSeveral weeks to many months regenesis.com
Grass/Forage8 - 17 days healthandenvironment.orgpic.int
Forage11 - 18 days (1.6 - 2.6 weeks) oregonstate.edu
Near-Surface Water15 days (photolytic) who.int
Water (Esters)A few days (hydrolysis) healthandenvironment.orgpic.int

Ecological Interactions and Environmental Residue Dynamics

Effects on Non-Target Vegetation and Ecosystem Structure

2,4,5-T is highly phytotoxic to almost all broad-leaved plants. healthandenvironment.orgpic.int This makes it effective for weed control but also poses a risk to non-target crops and native flora. healthandenvironment.org In agricultural settings, crops such as cotton, tomatoes, and grapes are particularly susceptible. healthandenvironment.orgpic.int

In forestry management, 2,4,5-T was used to control unwanted deciduous and woody plants to promote the growth of commercially valuable conifers. ebsco.comhealthandenvironment.org Its effectiveness against woody plants made it a common tool for clearing rights-of-way for power lines and railways. ebsco.comcoresta.org The compound acts as a synthetic growth hormone, leading to abnormal cellular growth, leaf deformation, and ultimately, tissue death in susceptible plants. coresta.org

Table 1: Documented Phytotoxicity of 2,4,5-T in Various Ecosystems

Ecosystem Type Highly Susceptible Plants Primary Use
Agricultural Cotton, Tomatoes, Grapes, Ornamentals, Fruit Trees healthandenvironment.orgpic.int Selective control of broad-leaved weeds in cereal crops. healthandenvironment.org
Forestry Woody Plants, Deciduous Brush ebsco.comcoresta.org Management of woody weeds, particularly to support conifer growth. healthandenvironment.org

| Non-Crop Areas | Nettles, Broad-leaved Weeds healthandenvironment.orgcoresta.org | Clearing pastures, fencerows, and rights-of-way. coresta.org |

The selective elimination of broad-leaved plants inevitably alters the composition and successional trajectory of plant communities. By suppressing broad-leaved species, 2,4,5-T-butometyl application creates a competitive advantage for tolerant plants, such as narrow-leafed grasses and cereals. ebsco.com In forestry, this practice was intended to accelerate the dominance of conifers by removing competing hardwoods. healthandenvironment.org This shift can lead to a decrease in local biodiversity, affecting the availability of food and habitat for wildlife that depend on the removed plant species. Over time, repeated applications can lead to significant, long-term changes in ecosystem structure, favoring a less diverse, more homogenous plant community.

Interactions with Soil Microbiomes and Ecosystem Services

The introduction of this compound into the soil environment initiates a series of interactions with the soil microbiome, affecting microbial populations and the critical ecosystem services they provide.

Table 2: Environmental Persistence of 2,4,5-T

Environment Half-Life/Persistence Key Factors
Soil 21-24 days healthandenvironment.org Microbial degradation, soil moisture, temperature. healthandenvironment.orgcoresta.org
Grass 8-17 days healthandenvironment.org UV decomposition, weathering, plant metabolism. pic.intoregonstate.edu
Forest Floor >90% degradation in 1 month oregonstate.edu Rapid degradation and extensive adsorption. oregonstate.eduoregonstate.edu

| Aquatic Environment | Hydrolyzed within a few days (esters); TCDD half-life ~600 days healthandenvironment.orgpic.int | Hydrolysis, absorption by clay/biota. healthandenvironment.org |

Changes in the soil microbiome and plant community can have cascading effects on nutrient cycling and other biogeochemical processes. The removal of certain plant species, particularly nitrogen-fixing legumes, can reduce nitrogen input into the soil. nih.gov Alterations in the type and quantity of plant litter resulting from a shift in vegetation can change the carbon-to-nitrogen ratio in the soil, affecting decomposition rates and nutrient availability. diva-portal.org Furthermore, some soil microbes play direct roles in nutrient transformations, such as solubilizing phosphorus and fixing atmospheric nitrogen. nih.govmdpi.com A shift in the microbial community due to herbicide application could therefore disrupt these essential processes. mdpi.com For example, some studies indicate that N₂-fixing trees can acidify the soil, which in turn influences the microbial community and the cycling of minerals like iron. nih.gov The disruption of such intricate relationships can alter the long-term fertility and health of the soil.

Aquatic Ecosystem Response to this compound and its Degradation Products

When this compound enters aquatic systems, typically through runoff or spray drift, it poses a significant threat to aquatic life. nih.govbiointerfaceresearch.com The butoxyethyl ester itself is considered an environmental hazard. nih.gov In water, the ester form is hydrolyzed to the parent 2,4,5-T acid. healthandenvironment.org

While only small amounts of 2,4,5-T typically enter water from terrestrial applications and it does not persist long, direct application or significant runoff events can lead to harmful concentrations. healthandenvironment.orgoregonstate.edu Ester formulations are generally more toxic to aquatic organisms than salt formulations. juniperpublishers.com The toxicity of 2,4,5-T has been documented for a range of aquatic species.

Table 3: Aquatic Toxicity of 2,4,5-T and its Butoxyethanol Ester

Organism Compound Exposure Time LC50 / EC50
Scud (Gammarus fasciatus) 2,4,5-T butoxyethanol ester 96 hours 0.12 mg/L nih.gov
Rainbow trout (Oncorhynchus mykiss) 2,4,5-T acid 96 hours 350 mg/L (0.35 mg/L) healthandenvironment.orgpic.int
Carp (B13450389) 2,4,5-T acid 96 hours 355 mg/L (0.355 mg/L) healthandenvironment.orgpic.int
Freshwater Crustaceans (4 species) 2,4,5-T acid 48-96 hours 120 - 88,000 µg/L waterquality.gov.au

Note: The LC50 values for rainbow trout and carp from sources healthandenvironment.org and pic.int appear to be orders of magnitude different from other aquatic toxicity data, suggesting a possible typo in the original source documents (mg/L vs µg/L). The values from source waterquality.gov.au are presented in µg/L and are more consistent with expected herbicide toxicity levels.

The presence of these chemicals in aquatic ecosystems can lead to direct mortality of sensitive species and cause indirect effects, such as the depletion of food sources for fish and other predators. frontiersin.org The contaminant often found in 2,4,5-T, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), is also a major concern due to its high toxicity and persistence, with a reported half-life in aquatic environments of 600 days. pic.int

Effects on Algal and Macrophyte Populations

As a synthetic auxin herbicide, 2,4,5-T is phytotoxic, particularly to broad-leaved plants. ontosight.aihealthandenvironment.org This activity extends to non-target aquatic flora, including algae and macrophytes, which form the base of many aquatic ecosystems. The introduction of 2,4,5-T esters into aquatic environments can disrupt these primary producer communities.

Limited specific data for this compound exists, but studies on the parent 2,4,5-T acid and the closely related herbicide 2,4-D provide insight into its likely effects. 2,4,5-T has been classified as moderately toxic to algae. herts.ac.uk Research on the green alga Scenedesmus acutus exposed to 2,4,5-T acid showed a low bioconcentration factor, but effects on growth can occur. researchgate.net

Aquatic macrophytes, especially broad-leaved dicotyledonous species, are particularly sensitive to synthetic auxin herbicides. tuftonboronh.gov While direct toxicity data on macrophytes for this compound is scarce, studies on 2,4-D have demonstrated significant impacts on the growth of submerged macrophyte species. For instance, research on nine different macrophyte species revealed that root growth was a particularly sensitive endpoint, with EC50 values (the concentration causing a 50% effect) for root length ranging from 92 to 997 µg/L. researchgate.net Such effects on root and shoot development can lead to a decline in macrophyte populations, altering habitat structure and food availability for other aquatic organisms. service.gov.uk The decay of large amounts of plant matter following herbicide application can also lead to a secondary effect of decreased dissolved oxygen in the water. service.gov.uk

Impacts on Aquatic Invertebrate Communities

Aquatic invertebrates are essential components of freshwater ecosystems, serving as a food source for fish and contributing to nutrient cycling. The toxicity of 2,4,5-T to these organisms varies widely depending on the species and the specific chemical formulation. Ester formulations are generally considered more toxic to aquatic life than the acid or salt forms. who.intwho.int

Acute toxicity data for the parent compound, 2,4,5-T acid, show a broad range of sensitivities among different invertebrate groups. Freshwater crustaceans and insects are susceptible, with 48- to 96-hour LC50 (lethal concentration for 50% of the test population) and EC50 values spanning from the low hundreds to tens of thousands of micrograms per liter (µg/L). waterquality.gov.au

Table 1: Acute Toxicity of 2,4,5-T Acid to Freshwater Invertebrates

Species GroupNumber of Species TestedTest DurationToxicity Range (LC50/EC50) in µg/LReference
Crustaceans448-96 hours120 - 88,000 waterquality.gov.au
Insects196 hours13,000 waterquality.gov.au
Rotifers3Not Specified13,000 - 112,900 waterquality.gov.au

Beyond direct toxicity, impacts on invertebrate communities can also be indirect. Herbicide-induced reduction in macrophyte beds and algal populations can lead to a loss of habitat and food resources for many invertebrate species, causing shifts in community structure and abundance. service.gov.uk

Considerations for Fish and Other Aquatic Vertebrates

The toxicity of 2,4,5-T to fish is also highly variable, influenced by the species, life stage, and the specific chemical form of the herbicide. who.int Generally, ester formulations of phenoxy herbicides are more toxic to fish than acid or salt forms. epa.gov For example, one study on a formulated product containing a 2,4,5-T ester mixed with another herbicide ester found it to be moderately toxic to rainbow trout, with a 96-hour median tolerance limit (TLm) of 7.8 mg/L. epa.gov

Data for the parent 2,4,5-T acid shows a wide range of acute toxicity values across numerous fish species. waterquality.gov.au While some species show considerable tolerance, others are more sensitive.

Table 2: Acute Toxicity of 2,4,5-T Acid to Freshwater Fish

Species GroupNumber of Species TestedTest DurationToxicity Range (LC50) in µg/LReference
Freshwater Fish1648-96 hours150 - 61,000 waterquality.gov.au

Note: The geometric mean 96-hour LC50 for the most sensitive tested species, Rainbow Trout (Oncorhynchus mykiss), was approximately 1,100 µg/L. waterquality.gov.au

While direct lethality may only occur at higher concentrations, sublethal effects can impact fish populations at lower levels. oregonstate.edu Furthermore, the indirect effects from habitat degradation and reduction of food sources, such as invertebrates, can have significant consequences for fish populations. epa.gov Amphibian larvae have generally been found to be tolerant to amine salts of the related compound 2,4-D, though sensitivity varies by species. who.int

Bioaccumulation and Bioconcentration Potentials in Environmental Food Webs (excluding human exposure pathways)

Bioaccumulation, the process by which chemicals become concentrated in organisms from their environment, is a key consideration for environmental risk. For 2,4,5-T and its esters, the potential for bioaccumulation is considered low. healthandenvironment.org Ester forms of 2,4,5-T are typically hydrolyzed to the parent acid within a few days in the environment, and the acid form is rapidly excreted by animals, preventing significant accumulation in tissues. healthandenvironment.orgoregonstate.edu

Available data supports this low bioaccumulation potential. The bioconcentration factor (BCF), a measure of a chemical's concentration in an organism relative to the water, is low for 2,4,5-T.

Table 3: Bioconcentration Factors (BCF) for 2,4,5-T and a Related Compound

CompoundSpeciesBCF ValueLog BCFReference
2,4,5-T AcidGreen Alga (Scenedesmus acutus)~3.20.5 researchgate.net
Silvex (2,4,5-TP)Fish (species not specified)581.76 epa.gov

In stark contrast, the TCDD contaminant has a very high potential for bioaccumulation. oregonstate.eduscirp.org TCDD is lipophilic (fat-soluble) and highly persistent, allowing it to accumulate in the fatty tissues of organisms and biomagnify up the food chain. Fish exposed to even trace levels of TCDD in water can accumulate it to concentrations many thousands of times higher in their bodies. oregonstate.edu Therefore, the primary risk of food web contamination from the use of 2,4,5-T herbicides stems not from the herbicide itself, but from the highly bioaccumulative TCDD impurity. scirp.org

Long-Term Ecological Consequences of Environmental Residues, including TCDD co-contamination

The long-term ecological consequences of this compound application are overwhelmingly dictated by the persistence and toxicity of the TCDD contaminant. pic.inthealthandenvironment.org The 2,4,5-T herbicide itself has a relatively short persistence, with reported half-lives on grass and in soil of a few weeks to a month. healthandenvironment.org

Conversely, TCDD is extremely persistent. Its half-life varies depending on environmental conditions, ranging from 1 to 3 years on sun-exposed soil surfaces to as long as 20 to 50 years or more when buried in subsoils, and potentially over 100 years in anaerobic river and lake sediments. scirp.orgscirp.org

This extreme persistence means that TCDD can remain in ecosystems for centuries, posing a long-term hazard. scirp.org The historical use of 2,4,5-T has led to the contamination of soils and sediments in some areas, creating reservoirs of TCDD that can be continually reintroduced into the aquatic environment through erosion and runoff. scirp.orgoregonstate.edu

The long-term ecological consequences include:

Persistent Food Web Contamination: Due to its high bioaccumulation potential, TCDD can enter and magnify through aquatic and terrestrial food webs, exposing fish, birds, and other wildlife to potentially toxic levels for generations. scirp.org

Chronic Toxicity to Wildlife: TCDD is a potent toxicant that can cause a range of chronic effects in animals, including reproductive failure, developmental abnormalities, and cancer, even at very low concentrations. pic.intscirp.org

Ecosystem Alteration: The large-scale destruction of vegetation from heavy herbicide use, combined with the persistent toxicity of TCDD, can lead to profound and long-lasting ecosystem degradation. Natural regeneration of diverse forest landscapes, for instance, can be inhibited for centuries. scirp.org

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Complex Environmental Matrices (e.g., soil, water, biota)

The initial and one of the most critical stages in the analysis of 2,4,5-T-butometyl is the preparation of the sample. This step aims to isolate the analyte from the complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of sample preparation technique is highly dependent on the nature of the sample matrix.

For water samples, solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and purification of phenoxy herbicides and their esters. Polymeric sorbents have proven to be effective alternatives to traditional silica-based materials, offering the advantage of not losing adsorption capacity when working with aqueous samples. nih.gov The general procedure involves passing the water sample, after pH adjustment, through an SPE cartridge. The analyte is retained on the sorbent while interferences are washed away. Subsequently, the analyte is eluted with a small volume of an organic solvent.

Liquid-liquid extraction (LLE) is another common method for aqueous samples. This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Dichloromethane is a frequently used solvent for the extraction of phenoxy herbicides after acidification of the sample. unesp.br

For soil and sediment samples, the extraction process is more complex due to the strong interaction of the analyte with the solid matrix. A common approach involves an initial extraction with an organic solvent, often under sonication to enhance efficiency. unesp.br The extract then undergoes a clean-up procedure to remove co-extracted matrix components.

A widely used method for pesticide residue analysis in a variety of matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. sielc.com This approach combines extraction with a salting-out step and dispersive solid-phase extraction (d-SPE) for clean-up, offering a high-throughput and cost-effective solution.

For biota samples, the analytical procedure often begins with homogenization of the tissue followed by extraction with an organic solvent. Due to the high content of lipids and other potential interferences, a more rigorous clean-up is typically required.

For the analysis of phenoxy acid herbicides by gas chromatography (GC), a derivatization step is often necessary to convert the polar carboxylic acids into more volatile and thermally stable esters. researchgate.net Common derivatizing agents include diazomethane, which forms methyl esters, and boron trifluoride-methanol. nih.gov

Since this compound is already an ester, it may be analyzed directly by GC. However, in many analytical procedures for phenoxy herbicide esters, a hydrolysis step is first employed to convert the esters to the parent acid (2,4,5-T). This is followed by derivatization to a specific ester, such as the methyl ester, for uniform analysis of all phenoxy herbicides present in the sample. This approach allows for the determination of the total 2,4,5-T content. Alternatively, transesterification can be performed to convert the butometyl ester to a different ester, such as the methyl ester, for which analytical standards may be more readily available.

For liquid chromatography (LC) analysis, derivatization is generally not required, as the technique is well-suited for the direct analysis of polar and non-volatile compounds.

Chromatographic Separation Techniques

Chromatography is the cornerstone of the analytical methodology for this compound, providing the necessary separation from other compounds in the sample extract prior to detection.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. When coupled with sensitive detectors such as an electron capture detector (ECD) or a mass spectrometer (MS), GC offers excellent sensitivity and selectivity for the analysis of chlorinated compounds like this compound and its derivatives. The choice of the GC column is critical for achieving the desired separation.

Liquid Chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a versatile technique that is well-suited for the analysis of a wide range of phenoxy herbicides and their esters without the need for derivatization. nih.govhpst.cz Reversed-phase chromatography with C18 columns is a common approach, where the separation is based on the hydrophobicity of the analytes. hpst.cz The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with the addition of an acid such as formic acid to improve peak shape. nih.gov

Table 1: Comparison of GC and LC for the Analysis of this compound

Feature Gas Chromatography (GC) Liquid Chromatography (LC)
Derivatization Often required for the parent acid (2,4,5-T); the ester may be analyzed directly or after hydrolysis/re-derivatization. Generally not required.
Volatility Suitable for volatile and thermally stable compounds. Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Detectors Electron Capture Detector (ECD), Mass Spectrometry (MS). UV Detector, Mass Spectrometry (MS).
Typical Analytes Derivatized phenoxy acids, phenoxy esters. Phenoxy acids and their esters directly.

For highly complex matrices such as wheat, multidimensional chromatography techniques like multicolumn-HPLC (MC-HPLC) can provide enhanced separation and selectivity. nih.gov In such a setup, a simple plant extract can be initially loaded onto a strong anion exchanger column to extract the acidic compounds. Through a process of mobile phase selection and fraction transfer to a second column with a different stationary phase (e.g., reversed-phase), a high degree of purification and peak compression can be achieved. nih.gov This approach allows for the analysis of trace levels of herbicides in very complex samples with minimal sample preparation. nih.gov

Spectrometric Detection and Identification Methods

Spectrometric detectors, particularly mass spectrometry, are indispensable for the unambiguous identification and accurate quantification of this compound.

Mass Spectrometry (MS) coupled with either GC (GC-MS) or LC (LC-MS) provides high selectivity and sensitivity. In GC-MS, the electron ionization (EI) mass spectrum of the analyte provides a unique fragmentation pattern that can be used for its identification. nist.gov For LC-MS, techniques such as electrospray ionization (ESI) are commonly used, often in the negative ion mode for phenoxy acids. hpst.cz Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the analyte, which is particularly useful for complex matrices.

Electron Capture Detection (ECD) is a highly sensitive detector for electrophilic compounds, such as the chlorinated phenoxy herbicides. While it provides excellent sensitivity, it is not as selective as mass spectrometry and can be prone to interferences from other halogenated compounds in the sample.

Table 2: Spectrometric Detectors for the Analysis of this compound

Detector Principle Selectivity Sensitivity
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. High (very high with MS/MS). High.
Electron Capture Detector (ECD) Measures the capture of electrons by electrophilic compounds. Selective for halogenated compounds. Very High.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the trace analysis of phenoxy acid herbicides and their esters. econference.ionih.gov This method offers exceptional sensitivity and selectivity, allowing for the detection of compounds at sub-parts-per-billion (ppb) levels. econference.io For the analysis of 2,4,5-T and its derivatives, the instrument is typically operated in the negative ionization mode.

In a typical workflow, the ester form, this compound, may be hydrolyzed to its parent acid, 2,4,5-T, during the sample preparation process, particularly through alkaline hydrolysis. tdl.org The analysis then proceeds to detect the parent acid. The high selectivity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. The monitoring of these specific ion transitions provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices.

The table below details the typical mass spectrometry parameters used for the analysis of the parent compound, 2,4,5-T, which is the hydrolysis product of this compound.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
2,4,5-T255.49194.90252.90

This interactive table showcases the precursor and product ions typically monitored in an MS/MS analysis for 2,4,5-T. The quantifier ion is used for concentration measurement, while the qualifier ion serves as a confirmation of the compound's identity.

The sensitivity of these methods allows for method detection limits (LOD) for phenoxy acid herbicides in water samples to be as low as 0.003 µg/L. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of metabolites of this compound. ijpras.com Unlike standard MS/MS, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). ijpras.comnih.gov This precision enables the determination of the elemental composition of an unknown metabolite, which is a critical first step in its structural elucidation. nih.gov

When this compound undergoes metabolism, it can be transformed through various biochemical reactions, including hydroxylation, cleavage of the ether linkage, or conjugation with endogenous molecules like sugars or amino acids. These transformations result in metabolites with different exact masses compared to the parent compound. By comparing the high-resolution mass spectra of samples with and without exposure to the compound, potential metabolites can be pinpointed based on their accurate mass.

Further structural information can be obtained using multistage mass spectrometry (MSn), a technique available on instruments like ion traps and some HRMS systems. ijpras.comacs.orgnih.gov This method involves the sequential fragmentation of a precursor ion to generate a fragmentation tree, which provides detailed insights into the molecule's structure and the location of metabolic modifications. acs.orgnih.gov

The table below illustrates hypothetical mass shifts for potential metabolites of 2,4,5-T, the core structure of this compound.

Parent CompoundBiotransformationMass Change (Da)
2,4,5-THydroxylation+15.9949
2,4,5-TGlucuronide Conjugation+176.0321
2,4,5-TGlucose Ester Formation+162.0528

This interactive table demonstrates the expected change in mass for common metabolic transformations. HRMS can accurately measure these mass differences, facilitating the identification of unknown metabolites.

Challenges in Trace Analysis of Phenoxy Herbicides and their Esters

The analysis of phenoxy herbicides like this compound at trace levels is fraught with challenges that require careful methodological consideration to ensure accurate and reliable results.

Low Environmental Concentrations and Matrix Interferences

Phenoxy herbicides often exist at very low concentrations in environmental samples such as water, soil, and biological tissues. thermofisher.com This necessitates highly sensitive analytical methods and often requires a pre-concentration step, such as solid-phase extraction (SPE), to enrich the analyte to a detectable level. researchgate.netresearchgate.net

A significant hurdle in trace analysis is the "matrix effect," where co-extracted compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. scielo.org.co This can severely impact the accuracy and precision of quantification. The complexity of the matrix dictates the severity of this effect. To mitigate matrix effects, several strategies are employed, including advanced sample cleanup procedures, the use of matrix-matched calibration standards, or the application of isotopically labeled internal standards that co-elute with the analyte and experience similar matrix effects. eurl-pesticides.eu

Discrimination of Parent Compound from Metabolites and Isomers

Distinguishing the parent compound, this compound, from its various metabolites is crucial for understanding its environmental fate and toxicology. As discussed, mass spectrometry is adept at this, as metabolic transformations typically result in a change in the compound's mass. HRMS is particularly powerful for confirming the elemental composition of these metabolites.

A more complex challenge is the discrimination of isomers—molecules that share the same elemental composition and exact mass. nih.gov For phenoxy herbicides, this can include positional isomers (where chlorine atoms are at different positions on the phenyl ring) or stereoisomers (enantiomers). Since mass spectrometry cannot typically differentiate between isomers on its own, chromatographic separation is essential. nih.gov Techniques like capillary zone electrophoresis combined with mass spectrometry have been used for the stereoselective separation of phenoxy acid herbicide enantiomers. psu.edupsu.edu Tandem mass spectrometry (MS/MS) can sometimes distinguish between isomers if they exhibit different fragmentation patterns upon collision-induced dissociation. However, this is not always the case, making chromatographic separation the most reliable method for isomer discrimination.

Regulatory Science and Historical Context in Environmental Management

Evolution of Regulatory Frameworks for Phenoxy Herbicides, including 2,4,5-T and its Esters

The regulation of phenoxy herbicides, including 2,4,5-T and its esters like 2,4,5-T-butometyl, has undergone a significant evolution driven by increasing scientific understanding of their environmental and health impacts. Initially celebrated for their effectiveness in controlling broadleaf weeds, these herbicides were widely used in agriculture and forestry. nih.govrupahealth.com

In the United States, 2,4,5-T was registered as a pesticide in 1948. nih.govepa.gov The first significant regulatory actions occurred in the early 1970s when the U.S. Department of Agriculture (USDA) suspended many uses of 2,4,5-T. epa.govisa-arbor.com This was prompted by a report from the Surgeon General highlighting potential health hazards. nih.gov The initial regulations in North America were primarily focused on preventing drift and damage to adjacent crops rather than on the health and safety of individuals handling the chemicals. ontario.ca

In 1970, the Ontario government in Canada formed a Task Force to examine the classification and handling of pesticides, which led to the Pesticides Act of 1973. ontario.ca By 1979, growing concerns about the health risks associated with 2,4,5-T and its dioxin contaminant led Ontario to restrict its use, followed by a complete ban in 1980. ontario.caontario.ca The Canadian federal government removed 2,4,5-T from its registry on December 31, 1985, ceasing all sales and use in the country. ontario.ca

In the U.S., the Environmental Protection Agency (EPA) began a comprehensive review of 2,4,5-T under the "Rebuttable Presumption Against Registration" (RPAR) process. epa.govisa-arbor.com This review was initiated due to evidence suggesting that the herbicide and its dioxin contaminant could cause adverse health effects. epa.gov The EPA ultimately banned all remaining uses of 2,4,5-T in the United States in 1985. wikipedia.orghealthandenvironment.org

Rationales for International and National Bans/Restrictions (Emphasis on Environmental Persistence and TCDD Contamination)

The primary drivers for the widespread bans and restrictions on 2,4,5-T and its derivatives were concerns about its environmental persistence and, most notably, its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgpic.int

2,4,5-T itself is known to be persistent in the environment. Studies have shown that residues of 2,4,5-T can be detected in soil and vegetation for extended periods after application. cambridge.org For instance, one study found that while herbicide residues on foliage and litter decreased significantly within the first 30 days, detectable levels remained for up to a year. cambridge.org Another study in New Zealand found measurable traces of 2,4,5-T and its breakdown product, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), in pasture vegetation six months after application. tandfonline.com This persistence raised concerns about long-term environmental contamination and potential dietary intake by grazing animals. tandfonline.com

However, the most significant factor leading to the bans was the presence of TCDD, a highly toxic and carcinogenic contaminant formed during the manufacturing of 2,4,5-T. ontario.cawikipedia.orgpic.int Early production methods for 2,4,5-T resulted in TCDD contamination levels as high as 60 parts per million (ppm) in some batches. wikipedia.org The extreme toxicity of TCDD became a central focus of regulatory agencies worldwide. pic.int

Role of TCDD as a Co-contaminant in Regulatory Decisions

The discovery of TCDD as a contaminant in 2,4,5-T was a pivotal moment in the regulatory history of phenoxy herbicides. nih.govontario.ca TCDD is an unavoidable byproduct of the manufacturing process of 2,4,5-trichlorophenol, a precursor to 2,4,5-T. epa.govpic.int While modern manufacturing methods can limit TCDD contamination to very low levels (e.g., less than 0.01 ppm), it cannot be eliminated entirely. pic.int

Scientific studies began to link TCDD to severe health effects. Research indicated that TCDD was teratogenic, causing birth defects in laboratory animals. nih.gov It was also identified as a potent carcinogen. ontario.capic.int The International Agency for Research on Cancer (IARC) has classified TCDD as a known human carcinogen. scirp.org Events such as the 1976 industrial accident in Seveso, Italy, where a chemical plant explosion released TCDD, provided stark evidence of its toxicity, causing chloracne and other health problems in the exposed population. scirp.org

The realization that 2,4,5-T was contaminated with such a hazardous substance became the primary justification for its prohibition in many countries. pic.int Regulatory bodies concluded that the risks associated with TCDD exposure outweighed the benefits of using 2,4,5-T. epa.gov

Environmental Risk Assessments Leading to Policy Changes

Environmental risk assessments played a crucial role in the policy changes that led to the banning of 2,4,5-T. These assessments considered the herbicide's persistence, its potential for bioaccumulation, and the toxicity of its TCDD contaminant. pic.intoregonstate.edu

Studies on the environmental fate of 2,4,5-T showed that while it is moderately mobile in soil, it has the potential to leach into groundwater. herts.ac.uk Residues could persist in soil for months or even years. cambridge.orgoregonstate.edu For example, a study in a chaparral environment detected residues in the soil up to 360 days after application. cambridge.org

International Conventions and Agreements (e.g., Rotterdam Convention) governing 2,4,5-T and its derivatives

The international trade of 2,4,5-T and its derivatives is now governed by international agreements, most notably the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. wikipedia.orgcovestro.com

The Rotterdam Convention, which entered into force in 2004, aims to promote shared responsibility and cooperative efforts among parties in the international trade of hazardous chemicals to protect human health and the environment. covestro.comchemsafetypro.com It provides a mechanism for countries to make informed decisions about importing chemicals that have been banned or severely restricted for health or environmental reasons. chemsafetypro.com

2,4,5-T and its salts and esters are listed in Annex III of the Rotterdam Convention, making them subject to the PIC procedure. covestro.comchemsafetypro.compic.int This means that before a country that is a party to the convention can export these chemicals, it must notify the importing country, which then has the opportunity to consent or refuse the import. This convention is a critical tool for preventing the unwanted trade of hazardous chemicals, particularly to developing countries that may lack the capacity to manage them safely.

Case Studies of Environmental Monitoring and Management Post-Restriction

Following the restrictions and bans on 2,4,5-T, environmental monitoring programs have been implemented in various regions to assess the long-term persistence of the herbicide and its contaminants.

In Ontario, Canada, the government undertook a review of the historical use of 2,4,5-T, including constructing historical summary tables of spraying activities and mapping the areas where it was applied. ontario.ca This was part of an effort to understand potential long-term environmental and health impacts.

In the United States, the EPA conducted studies to monitor for residues of 2,4,5-T and TCDD in various environmental media, including soil, water, and biota, as well as in human milk. epa.gov These monitoring efforts were part of the broader assessment of the risks posed by the herbicide.

A study in New Zealand monitored a hillside that had been sprayed with 2,4,5-T butyl ester. tandfonline.com The study found that a small percentage of the applied herbicide entered a nearby stream, with the majority of this occurring during the first storm after application. tandfonline.com Residues of 2,4,5-T and its breakdown product, 2,4,5-TCP, were found in pasture vegetation six months later, and soil residues persisted throughout the study. tandfonline.com This highlights the importance of long-term monitoring in areas with a history of 2,4,5-T use.

Development of Alternative Weed Control Strategies in the Absence of this compound

The phasing out of 2,4,5-T and its esters necessitated the development and adoption of alternative weed control strategies. The search for replacements focused on finding herbicides that were effective against target weeds while posing a lower risk to human health and the environment.

Several herbicides have emerged as alternatives to 2,4,5-T for controlling broadleaf and woody weeds. These include:

Dicamba (B1670444): Often used in combination with other herbicides, dicamba is effective against a wide range of broadleaf weeds. wikipedia.orgtandfonline.com

Triclopyr (B129103): This selective herbicide is effective for controlling woody plants and broadleaf weeds and has largely replaced 2,4,5-T in many applications, such as forestry. wikipedia.orgscionresearch.comtandfonline.com

Glyphosate (B1671968): While a broad-spectrum, non-selective herbicide, glyphosate has been used as an alternative in certain situations, particularly for pre-planting weed control. scionresearch.comtandfonline.com

Metsulfuron-methyl: This herbicide has proven to be a cost-effective alternative for controlling scrubweeds in forest plantations. scionresearch.com

Picloram (B1677784): Often used in mixtures with other herbicides like triclopyr or 2,4-D, picloram provides effective control of gorse and other challenging weeds. tandfonline.comtandfonline.com

Hexazinone: This soil-applied herbicide has shown good control of small gorse plants. tandfonline.comtandfonline.com

In addition to synthetic herbicides, there has been growing interest in natural or "organic" herbicides. colostate.edu These products often contain active ingredients such as acetic acid (horticultural vinegar), clove oil, citrus oil, or pelargonic acid. colostate.edureddit.com These "burn-down" herbicides work by destroying the leaf cuticle, leading to rapid desiccation of the plant. colostate.edu While generally less systemic and persistent than traditional synthetic herbicides, their effectiveness can be variable and often requires repeated applications, especially for larger or perennial weeds. colostate.edu

The development of these alternatives has provided land managers with a range of options for weed control, allowing for the selection of strategies that are tailored to specific situations and minimize environmental impact.

Future Research Directions and Sustainable Management Perspectives

Development of Novel Bioremediation and Phytoremediation Strategies for Contaminated Sites

The cleanup of sites contaminated with chlorophenoxy herbicides is a significant environmental challenge. cluin.org Future research will focus on harnessing and enhancing natural biological processes to degrade these persistent compounds.

Bioremediation utilizes microorganisms to break down pollutants. While conventional methods like incineration are effective, they can be costly. cluin.org Bioremediation offers a potentially more cost-effective and in-situ solution. epa.gov Research has shown that various bacteria can degrade 2,4,5-T. For instance, a pilot study in Da Nang, Vietnam, demonstrated that both aerobic and anaerobic treatments could rapidly degrade 2,4,5-T in soil, with degradation rates of approximately 11.8 mg/kg per day. epa.gov Future work should focus on identifying and isolating more robust microbial consortia from contaminated sites. frontiersin.orgfrontiersin.org Studies have identified several bacterial genera, including Pseudomonas, Sphingomonas, Bordetella, and Achromobacter, capable of degrading 2,4,5-T. frontiersin.org The goal is to develop bioaugmentation and biostimulation techniques, where specific microbes or nutrients are added to contaminated soil to enhance degradation rates. mdpi.com

Phytoremediation involves using plants to remove, contain, or render contaminants harmless. mdpi.comawsjournal.org This approach is particularly promising for large areas with low to moderate contamination. Research has shown that the rhizosphere, the soil region around plant roots, is a zone of intense microbial activity that can enhance the degradation of herbicides. mdpi.comuq.edu.au However, a major challenge with phenoxy herbicides is their toxicity to the broad-leaved plants often used in phytoremediation. nih.gov A key research direction is the use of endophyte-enhanced phytoremediation. nih.gov Endophytes are microorganisms that live within plants without causing disease. Inoculating tolerant plants with bacteria that can degrade 2,4,5-T could protect the plant from the herbicide's toxic effects while simultaneously cleaning the soil. nih.gov One study demonstrated that pea plants inoculated with a 2,4-D-degrading bacterium showed a higher capacity for herbicide removal from the soil without accumulating the toxin in their tissues. nih.gov Future studies should explore similar strategies for 2,4,5-T and its derivatives, identifying optimal plant-endophyte pairings.

Advanced Modeling of Environmental Fate and Transport for Predictive Risk Assessment

To effectively manage the risks associated with 2,4,5-T-butometyl, it is crucial to predict its movement and persistence in the environment. researchgate.net Advanced mathematical models are essential tools for this purpose.

Future research in this area will focus on developing more sophisticated and integrated models that can simulate the environmental fate and transport of these herbicides under various scenarios. europa.eutidjma.tn These models need to account for a multitude of processes, including:

Transport: Leaching through soil into groundwater, surface runoff into water bodies, and volatilization into the atmosphere. europa.euwho.int

Transformation: Degradation through biological activity (biodegradation), light (photolysis), and chemical reactions (hydrolysis). who.intwho.int

A key challenge is to accurately parameterize these models with data from both laboratory and field studies. europa.eu For example, the rate of biodegradation can vary significantly with soil type, temperature, moisture, and microbial population density. nih.govresearchgate.net By integrating these complex variables, predictive models can help answer critical questions for risk assessment, such as estimating the potential impact on sensitive ecosystems and human populations. frontiersin.orgoregonstate.edu Bayesian networks are one promising approach being explored to handle the uncertainties in these predictions and provide a probabilistic risk assessment under future climate and agricultural scenarios. frontiersin.org

Research into Enzymatic Pathways for Complete Mineralization of Related Chlorophenoxy Compounds

The ultimate goal of remediation is the complete mineralization of herbicides like this compound into harmless substances such as carbon dioxide, water, and chloride ions. ajol.infoajol.info This is achieved through a series of enzymatic reactions. Understanding these pathways is fundamental to developing effective bioremediation technologies.

The biodegradation of 2,4,5-T is often initiated by an oxygenase enzyme that cleaves the ether bond, separating the side chain from the aromatic ring to form 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). frontiersin.orgresearchgate.net This initial step is critical and often rate-limiting. For example, the tftAB genes in Burkholderia cepacia AC1100 encode a 2,4,5-T oxygenase. frontiersin.org The resulting 2,4,5-TCP is then further degraded. frontiersin.org

Future research must focus on:

Discovering Novel Enzymes: Identifying new enzymes and the genes that code for them from diverse microbial populations in contaminated environments. frontiersin.org

Characterizing Pathway Intermediates: Using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to identify the series of intermediate compounds formed during degradation. ajol.infoajol.info Studies have identified intermediates like 2,4,5-trichlorophenol and quinone-based compounds. ajol.infoajol.info

Overcoming Rate-Limiting Steps: The complete mineralization of chlorinated aromatic compounds often involves a consortium of different microbial species, as a single species may not possess all the necessary enzymes. researchgate.netepa.gov Research into these microbial partnerships is crucial for developing robust degradation systems.

Table 1: Key Bacterial Genera and Enzymes in Chlorophenoxy Herbicide Degradation
Bacterial GenusKey Enzyme/GeneFunction in Degradation PathwayReference
Burkholderia2,4,5-T oxygenase (tftAB)Converts 2,4,5-T to 2,4,5-trichlorophenol (2,4,5-TCP). frontiersin.org
BordetellatfdABCDEF genesFull pathway for degrading 2,4-D, a related herbicide. frontiersin.org
AchromobactertfdCDEF gene clusterInvolved in the degradation of intermediates. frontiersin.org
Pseudomonas-Capable of degrading both 2,4-D and 2,4,5-T. frontiersin.org
Sphingomonas-Utilizes 2,4,5-T as a sole carbon and energy source. frontiersin.org

Integration of Omics Technologies for Understanding Microbial Degradation Mechanisms

"Omics" technologies provide a powerful, system-level view of the biological processes occurring in an environment. frontiersin.orgumyu.edu.ng These approaches are revolutionizing the study of microbial communities and their functions, offering unprecedented insight into bioremediation. researchgate.net

Metagenomics: This involves sequencing all the DNA from an environmental sample, which allows researchers to identify the full spectrum of microorganisms present (even those that cannot be grown in a lab) and their genetic potential for degradation. rsc.orgbioone.orgresearchgate.net This can lead to the discovery of novel herbicide degradation genes and pathways. bioone.org

Metatranscriptomics: This technique analyzes the RNA in a sample, revealing which genes are actively being expressed by the microbial community. This helps to understand how communities respond to the presence of contaminants and which microbes are the key players in the degradation process. ujecology.com

Proteomics and Metabolomics: These approaches identify the proteins (enzymes) and metabolic byproducts present, respectively. umyu.edu.ngujecology.com This provides direct evidence of the degradation pathways that are active and can help confirm the complete mineralization of the herbicide. researchgate.net

By integrating these omics technologies, future research can move beyond studying single organisms in isolation to understanding the complex interactions within microbial communities that lead to the effective breakdown of pollutants like this compound. rsc.orgujecology.com This knowledge is critical for designing more effective and reliable bioremediation strategies. frontiersin.org

Socio-Ecological Research on the Legacy of Herbicide Use and Environmental Recovery

The use of herbicides like 2,4,5-T has had long-term consequences that extend beyond the chemical contamination itself. Future research must also adopt a socio-ecological lens to understand and manage this legacy.

This research should investigate:

Long-Term Ecological Recovery: Monitoring the recovery of ecosystems in areas where these herbicides were heavily used, such as former military sites or agricultural regions. epa.govfrontiersin.org This includes assessing the return of plant and animal biodiversity and the restoration of soil health.

Community Perceptions and Engagement: Understanding how communities affected by herbicide contamination perceive the risks and the remediation efforts. Epidemiological studies have often relied on self-reported exposure data, which can be inaccurate. nih.gov Engaging local communities is crucial for developing trusted and effective management strategies.

Environmental Justice and Policy: Examining the historical context of herbicide use and its disproportionate impact on certain communities. This research can inform policies aimed at preventing future contamination and ensuring equitable cleanup of legacy sites. Studies on the spouses of farm applicators, for example, show that exposure can occur even without direct handling of the chemicals, highlighting the need for broader public health considerations. aaem.pl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.